molecular formula C15H19N3 B1166874 N-acetylgalactosamine-dextran conjugate CAS No. 107902-98-7

N-acetylgalactosamine-dextran conjugate

Cat. No.: B1166874
CAS No.: 107902-98-7
Attention: For research use only. Not for human or veterinary use.
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Description

The N-acetylgalactosamine-dextran conjugate is a chemically synthesized hybrid molecule designed for advanced biomedical research. It combines the properties of dextran, a biocompatible polysaccharide, with the targeting capabilities of N-acetylgalactosamine (GalNAc). This conjugate is primarily valuable in two research domains: targeted delivery systems and antimicrobial applications. In drug delivery, the GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes . This receptor-ligand interaction triggers rapid receptor-mediated endocytosis, making this conjugate an excellent platform for investigating targeted delivery of therapeutic agents, such as oligonucleotides, to the liver . Furthermore, research on dextran-conjugated proteins has demonstrated significant utility in enhancing antimicrobial functionality. Studies on dextran-conjugated lysozymes have shown that this conjugation can broaden the antimicrobial spectrum, effectively inhibiting the growth of certain Gram-negative bacterial strains, such as Shigella sonnei , and exhibiting protective effects against viral infections in cell cultures . The conjugation process can also improve protein solubility and stability . This conjugate is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

107902-98-7

Molecular Formula

C15H19N3

Synonyms

N-acetylgalactosamine-dextran conjugate

Origin of Product

United States

Constituents of the N Acetylgalactosamine Dextran Conjugate: Roles and Properties in Academic Contexts

N-Acetylgalactosamine (GalNAc): The Ligand for Receptor-Mediated Recognition

N-acetylgalactosamine is a monosaccharide derivative of galactose that functions as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), facilitating the targeted recognition and uptake of the entire conjugate into specific cells.

Asialoglycoprotein Receptor (ASGPR) Specificity and Expression in Experimental Models

The asialoglycoprotein receptor, also known as the Ashwell-Morell receptor, is a C-type lectin, meaning its carbohydrate-binding activity is dependent on calcium. nih.gov First identified in mammals, this receptor's primary function involves binding and internalizing glycoproteins that have had their terminal sialic acid residues removed, thereby exposing galactose or N-acetylgalactosamine (GalNAc) moieties. nih.govwikipedia.org Upon binding its ligand, the receptor-ligand complex undergoes endocytosis via clathrin-coated pits. nih.govahajournals.org

Structurally, the human ASGPR is a transmembrane protein composed of two homologous subunits: a major subunit, ASGR1 (also called H1), and a minor subunit, ASGR2 (or H2). nih.govwikipedia.org These subunits assemble into hetero-oligomeric complexes, typically in a trimeric or tetrameric form with a usual ratio of two or three H1 subunits to one H2 subunit. nih.govnih.gov Both subunits are crucial for the receptor's proper function. nih.gov

A key characteristic of ASGPR in a research context is its highly specific expression profile. It is predominantly and abundantly expressed on the surface of liver hepatocytes, with estimates of up to 500,000 copies per cell. nih.govahajournals.org This high density makes it an attractive target for liver-specific delivery studies. nih.gov Its expression is minimal in most extra-hepatic tissues, although weak expression has been noted in the gallbladder and stomach. wikipedia.org In experimental settings, the human hepatoma cell line HepG2 is widely used as a model system because it shares this high-density expression of ASGPR, making it suitable for in vitro uptake studies. dahlmanlab.orgoup.com Furthermore, preclinical rodent models are employed to study ASGPR-mediated targeting, as the receptor's function is conserved across species. nih.gov

Table 1: Human Asialoglycoprotein Receptor (ASGPR) Subunit Characteristics

Feature ASGR1 (H1) ASGR2 (H2)
Classification Major Subunit Minor Subunit
Gene Size ~6 kb ~13.5 kb
Number of Exons 8 9
Function Essential for ligand binding and efficient internalization. nih.govnih.gov Essential for overall receptor function and stability. nih.gov
Chromosomal Locus Chromosome 17 Chromosome 17

Role of Multivalency in GalNAc-ASGPR Binding Affinity

In the context of GalNAc-ASGPR interactions, conjugating multiple GalNAc ligands to a single scaffold, such as dextran (B179266), creates a multivalent construct. nih.gov The spatial arrangement and number of these GalNAc moieties are critical. glycopedia.eu Research has consistently shown that ligands with three GalNAc units, often referred to as triantennary GalNAc, are particularly effective for ASGPR targeting. nih.govresearchgate.net These multivalent structures can engage multiple subunits of the oligomeric ASGPR simultaneously, leading to a dramatic increase in binding affinity compared to their monovalent counterparts. ahajournals.orgnih.gov This enhanced avidity results in more potent inhibition of competing ligands and more efficient receptor-mediated endocytosis in cellular uptake assays. nih.govnih.govnih.gov The design of the multivalent ligand, including the valency, spacing, and flexibility of the linker arms connecting the GalNAc units to the scaffold, can be fine-tuned to optimize these interactions. glycopedia.eu

Dextran: The Polymeric Carrier Scaffold

Dextran is a natural polysaccharide that serves as a versatile, water-soluble, and biocompatible backbone for the construction of the conjugate.

Structural Attributes and Derivatization Potential for Research Applications

Dextran is a homopolysaccharide composed of a linear backbone of α-1,6-linked D-glucopyranose units, with a small percentage of branches linked via α-1,2, α-1,3, or α-1,4 glycosidic bonds depending on the bacterial source. nih.govresearchgate.net This structure results in a highly hydrophilic and flexible polymer with good water solubility. researchgate.netbiosyn.com A key feature of dextran for research applications is the abundance of hydroxyl (-OH) groups on each glucopyranose residue. nih.govnih.gov

These hydroxyl groups provide numerous sites for chemical modification, or derivatization. nih.govresearchgate.net This allows for the covalent attachment of a wide variety of molecules, including targeting ligands like GalNAc, fluorescent dyes for imaging, or other therapeutic and diagnostic agents. nih.govresearchgate.net Various chemical strategies can be employed to create dextran conjugates, allowing for precise control over the type and density of the attached molecules. researchgate.net Dextran can be modified to introduce functional groups such as amines, carboxylates, or aldehydes, which can then be used in subsequent coupling reactions. nih.govfrontiersin.org This derivatization potential makes dextran an exceptionally versatile scaffold for building complex, multifunctional macromolecular systems for a range of research applications, from targeted delivery to biosensing. researchgate.netresearchgate.net

Table 2: Key Properties of Dextran for Research Applications

Property Description Relevance in Academic Contexts
Structure Homopolysaccharide of α-1,6 linked D-glucose units. nih.govresearchgate.net Provides a flexible, hydrophilic, and well-defined polymer backbone.
Solubility High water solubility. biosyn.com Facilitates handling in aqueous buffers typical for biological experiments.
Derivatization Abundant hydroxyl groups allow for extensive chemical modification. nih.govresearchgate.net Enables covalent conjugation of ligands (e.g., GalNAc), imaging agents, and other molecules.
Biocompatibility Generally low toxicity and non-immunogenic in preclinical models. nih.govdextran.com Suitable for use in cell culture and animal studies with minimal interference with biological systems.
Biodegradability Susceptible to enzymatic degradation by dextranases. nih.govresearchgate.net Allows for eventual clearance from biological systems in preclinical investigations.

Biocompatibility and Biodegradability in Preclinical Investigations

Dextran is widely regarded as a biocompatible polymer, a crucial attribute for its use in academic and preclinical research. nih.govresearchgate.net Numerous in vitro and in vivo studies have demonstrated that dextran and its derivatives exhibit low toxicity and are well-tolerated by biological systems. dextran.comnih.govnih.gov When tested with various cell lines, including human fibroblasts, dextran-based materials have been shown to have good biocompatibility. nih.govresearchgate.net In preclinical animal models, subcutaneously implanted dextran-based hydrogels elicited only a mild and transient foreign-body reaction, further supporting their biocompatible nature. nih.govuu.nl This inherent biocompatibility ensures that the dextran carrier itself does not cause significant cellular stress or inflammatory responses that could confound experimental results. researchgate.net

In addition to being biocompatible, dextran is also biodegradable. nih.govtandfonline.com Its degradation in mammalian systems is primarily mediated by the enzyme dextranase, which hydrolyzes the α-1,6-glucosidic linkages of the polymer backbone. nih.govresearchgate.net Dextranases are found in various tissues, including the liver, spleen, and kidney, allowing for the gradual breakdown and clearance of the polymer in vivo. researchgate.net The rate of this degradation can be influenced by the molecular weight and branching of the dextran, as well as any chemical modifications made to its structure. nih.gov This biodegradability is an important feature in preclinical investigations, as it provides a mechanism for the eventual elimination of the carrier from the experimental model system. researchgate.net

Advanced Synthesis and Bioconjugation Strategies for N Acetylgalactosamine Dextran Conjugates

Chemical Conjugation Methods

The synthesis of N-acetylgalactosamine-dextran conjugates relies on robust and efficient chemical strategies to covalently link the GalNAc ligand to the dextran (B179266) polymer backbone. These methods range from conventional, well-established chemistries to modern, highly specific bioorthogonal reactions.

Conventional Linkage Chemistries for Polymer-Ligand Coupling

Traditional methods for conjugating ligands to polysaccharide polymers like dextran often involve the activation of hydroxyl groups on the dextran backbone or the reaction with its terminal aldehyde group.

One of the most common methods is cyanogen (B1215507) bromide (CNBr) activation . This technique activates the hydroxyl groups on the glucose units of dextran, forming reactive cyanate (B1221674) esters and imidocarbonates. bio-rad.comsigmaaldrich.com These activated groups readily react with primary amines under mild pH conditions (typically pH 8.3-8.5), resulting in a covalent linkage of an amine-containing ligand to the polymer. sigmaaldrich.comsigmaaldrich.com The process is relatively simple and reproducible, working for both large and small ligands. sigmaaldrich.com However, the CNBr reagent itself is highly toxic. bio-rad.comsigmaaldrich.com Furthermore, the resulting isourea bond can be unstable and may carry a positive charge at neutral pH, potentially acting as a weak anion exchanger and causing nonspecific binding. bio-rad.comsigmaaldrich.com A multi-step process can involve an initial CNBr activation to modify dextran, followed by conjugation to linkers and a second activation step for attaching a final molecule. researchgate.net

Another widely used conventional method is reductive amination . This strategy typically involves a two-step process where an aldehyde or ketone reacts with a primary amine to form a Schiff base (an imine), which is then reduced to a stable amine linkage. masterorganicchemistry.com In the context of dextran, the polymer's terminal aldehyde group can be directly coupled to an amine-functionalized N-acetylgalactosamine derivative. nih.gov The reaction is often carried out at a slightly alkaline pH (e.g., pH 8) to facilitate imine formation. nih.gov The subsequent reduction of the imine is performed using reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is often preferred as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This method allows for a more controlled, single-point attachment if the dextran's terminal aldehyde is the sole reactive site used.

MethodActivating AgentReactive GroupsKey Features
Cyanogen Bromide Activation Cyanogen Bromide (CNBr)Dextran hydroxyls react with ligand amines. bio-rad.comsigmaaldrich.comSimple, reproducible procedure; forms potentially unstable isourea linkage; CNBr is toxic. bio-rad.comsigmaaldrich.com
Reductive Amination None (uses existing aldehyde)Dextran's terminal aldehyde reacts with ligand amines. nih.govForms a stable C-N bond; avoids multi-site modification if only the terminal aldehyde is used; requires a reduction step. masterorganicchemistry.com

Enzymatic Conjugation Techniques

Enzymes offer unparalleled specificity, allowing for the precise modification of polymers and ligands in ways that are often challenging to achieve through purely chemical methods.

Site-Specific Functionalization via Enzyme Catalysis

Enzymatic catalysis can be harnessed to achieve site-specific modification of the dextran backbone or the controlled addition of sugar moieties. For instance, dextranases, which are enzymes that hydrolyze the α-1,6-glycosidic linkages of dextran, demonstrate the specific recognition of the polymer substrate. nih.govnih.gov While often used for degradation, their specificity can be exploited in synthetic applications.

More directly relevant to the synthesis of N-acetylgalactosamine-dextran conjugates is the use of glycosyltransferases. A novel N-acetylgalactosaminyltransferase has been identified that catalyzes the transfer of GalNAc from a UDP-GalNAc donor to various oligosaccharide acceptors. nih.gov Such enzymes, which form specific α- or β-linkages, can be used to attach GalNAc units to a suitably functionalized dextran chain with precise stereochemical and regiochemical control, which is difficult to ensure with chemical methods alone. nih.gov

Chemoenzymatic Synthesis Methodologies for Complex Conjugates

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity of enzymatic reactions to construct complex biomolecules. nih.gov This hybrid approach is particularly powerful for creating intricate glycoconjugates. A chemoenzymatic modular assembly (CEMA) strategy can be employed, which involves the chemical synthesis of core glycan structures, followed by their elongation and diversification using specific glycosyltransferases. nih.gov

In the context of N-acetylgalactosamine-dextran conjugates, a chemoenzymatic approach might involve first chemically modifying the dextran polymer to introduce a specific acceptor site. Subsequently, an enzyme like a galactosyltransferase or N-acetylgalactosaminyltransferase could be used to attach the GalNAc moiety to this acceptor. rsc.org This strategy leverages the strengths of both methodologies: chemical synthesis provides a versatile polymer backbone, while enzyme catalysis ensures the precise and stereospecific installation of the carbohydrate ligand. nih.govnih.gov This approach is crucial for building complex structures like the T-antigen (Galβ1–3GalNAc), a core O-glycan structure. nih.govrsc.org

Design Principles for Homogeneous Conjugate Populations

A major challenge in the synthesis of polymer-ligand conjugates is achieving homogeneity, meaning uniformity in polymer chain length, and the number and location of attached ligands. nih.gov Polysaccharides like dextran are naturally polydisperse, with a broad distribution of molecular weights, which contributes to the heterogeneity of the final conjugate. biosyn.com

To create more uniform conjugate populations, several design principles are employed. The use of controlled polymerization techniques can produce synthetic polymers with precise structures and low polydispersity, although applying this to natural polymers like dextran is more complex. rsc.orgnih.gov For dextran, careful fractionation is often required to obtain a polymer stock with a narrow molecular weight range before conjugation.

Achieving a defined degree of substitution and site of conjugation is another key principle. Conventional methods like CNBr activation tend to be random, attaching ligands at multiple hydroxyl groups along the dextran chain. biosyn.com In contrast, strategies that utilize a unique reactive site, such as the single aldehyde group at the reducing end of the dextran polymer for reductive amination, can produce a conjugate with a 1:1 polymer-to-ligand ratio, greatly enhancing homogeneity. nih.gov

Similarly, bioorthogonal "click" chemistry and site-specific enzymatic methods are central to designing homogeneous conjugates. nih.govnih.gov By pre-functionalizing the dextran with a specific number of reactive handles (e.g., azides) at defined locations and then using a highly efficient click reaction, one can control the number of ligands attached. biochempeg.com Enzymatic approaches offer the ultimate level of control, enabling the attachment of ligands at specific positions with absolute regio- and stereoselectivity. nih.gov The combination of a well-defined polymer, a controlled number of activation sites, and a highly specific conjugation reaction is the foundational strategy for producing homogeneous N-acetylgalactosamine-dextran conjugate populations. nih.gov

Mechanistic Investigations of N Acetylgalactosamine Dextran Conjugate Functionality

Receptor-Mediated Endocytosis and Cellular Uptake Pathways

The journey of an N-acetylgalactosamine-dextran conjugate into a target cell begins with a highly specific interaction at the cell surface, initiating a process known as receptor-mediated endocytosis. This targeted uptake is crucial for concentrating the conjugate and its payload within the desired cell type, particularly hepatocytes.

The primary mechanism for the cellular uptake of N-acetylgalactosamine-dextran conjugates is through the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly and abundantly expressed on the surface of liver hepatocytes. nih.govnih.gov This receptor's main physiological function is to recognize, bind, and clear desialylated glycoproteins from circulation. nih.gov N-acetylgalactosamine has been identified as a high-affinity ligand for ASGPR, making it an excellent targeting moiety for liver-directed therapies. nih.govacs.org

The binding of the GalNAc component of the conjugate to ASGPR is a calcium-dependent process and is highly efficient. acs.orgfrontiersin.org The high density of ASGPR on hepatocytes, estimated at around 500,000 copies per cell, coupled with its rapid recycling rate of approximately 15 minutes, makes it a high-capacity receptor for endocytosis. acs.org Once the conjugate binds to the receptor, the complex is internalized into the cell via clathrin-mediated endocytosis. nih.govacs.org This process involves the formation of clathrin-coated vesicles that pinch off from the plasma membrane and carry the conjugate into the cell. nih.gov This targeted uptake mechanism significantly enhances the concentration of the payload within hepatocytes compared to non-parenchymal liver cells or other tissues. nih.govacs.org The multivalent presentation of GalNAc ligands on a dextran (B179266) scaffold can further enhance the binding affinity and uptake efficiency.

ReceptorPrimary Cell TypeLigandInternalization MechanismKey Function
Asialoglycoprotein Receptor (ASGPR)HepatocytesN-acetylgalactosamine (GalNAc), GalactoseClathrin-mediated endocytosisClearance of desialylated glycoproteins; uptake of GalNAc-conjugates nih.govnih.govacs.org

Following internalization, the this compound, enclosed within a vesicle, embarks on a journey through the cell's endo-lysosomal pathway. nih.gov The vesicle first fuses with early endosomes, which are sorting stations within the cell. nih.gov These early endosomes mature into late endosomes, characterized by an increasingly acidic internal environment (pH 5.0-6.0). aps.org Subsequently, late endosomes may fuse with lysosomes, where the pH drops further to around 4.5, and a host of degradative enzymes are present. aps.org

For the conjugate's payload to exert its biological effect (e.g., for an siRNA to silence a target gene), it must escape from these membrane-bound compartments and reach the cytosol before being degraded in the lysosome. nih.govnih.gov This "endosomal escape" is a critical bottleneck for many delivery systems. nih.gov Several mechanisms have been proposed for how this escape occurs. One prominent theory is the "proton sponge" effect. nih.govaps.orgnih.gov In this model, components of the delivery vehicle with buffering capacity become protonated as the endosome acidifies. aps.org This influx of protons triggers a compensatory influx of chloride ions to maintain charge neutrality, leading to increased osmotic pressure within the endosome. nih.govnih.gov The resulting osmotic swelling can cause the endosomal membrane to rupture, releasing the contents into the cytoplasm. nih.govnih.govresearchgate.net

Another proposed mechanism involves the direct destabilization of the endosomal membrane. nih.gov As the pH drops, ionizable components of the conjugate can become protonated, allowing them to interact with the anionic lipids of the endosomal membrane. nih.govnih.gov This interaction can induce the formation of non-bilayer structures or pores in the membrane, facilitating the release of the payload. nih.govresearchgate.net For GalNAc-conjugates specifically, the acidification of the endosome is known to disrupt the ionic interactions within the vesicle, contributing to the payload's release. nih.gov

Payload Release Dynamics within Subcellular Compartments

The release of the payload from the this compound is intricately linked to its trafficking through the acidic subcellular compartments. The acidic environment of the late endosome and lysosome is a key trigger for payload release. frontiersin.orgnih.gov This can be engineered by incorporating environmentally sensitive linkers between the payload and the dextran carrier. For instance, acid-labile linkers, such as hydrazones, are stable at neutral pH but are cleaved in the low pH of endosomes, thereby releasing the attached molecule. nih.gov

Molecular Interactions and Downstream Biological Effects in Experimental Systems

The ultimate goal of the this compound is to deliver a biologically active payload to a specific site within the cell to elicit a desired biological response. The nature of this interaction and its downstream effects depend entirely on the identity of the payload.

For example, if the payload is a small interfering RNA (siRNA), once it escapes the endosome and is released into the cytoplasm, it can engage the RNA interference (RNAi) machinery. nih.gov The antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC), which contains the Argonaute-2 (Ago2) protein. nih.gov This complex is then guided by the siRNA to its complementary messenger RNA (mRNA) target. nih.gov The Ago2 protein then cleaves the target mRNA, leading to its degradation and effectively silencing the expression of the corresponding gene. nih.gov This high degree of specificity makes siRNA a powerful therapeutic modality. researchgate.net

The dextran component of the conjugate also influences the system's biological properties. Conjugation to dextran can enhance the thermal stability of protein payloads. mdpi.com This is thought to occur because the polysaccharide increases steric hindrance and electrostatic repulsion between protein molecules, preventing their aggregation at high temperatures and preserving their ordered secondary structure. mdpi.com

Payload TypeCellular TargetMechanism of ActionDownstream Effect
siRNATarget mRNA in cytoplasmBinds to RISC, guides cleavage of complementary mRNA nih.govGene silencing, reduced protein expression nih.gov
ProteinVaries (e.g., enzymes, antibodies)Varies based on protein functionEnzyme replacement, targeted binding, etc.
Small Molecule DrugVaries (e.g., intracellular receptors)Binds to target, modulates activityPharmacological response

Preclinical Applications and Advanced Research Modalities of N Acetylgalactosamine Dextran Conjugates

Targeted Delivery of Nucleic Acids

The conjugation of GalNAc is a breakthrough strategy for delivering oligonucleotide-based therapies to hepatocytes. bachem.comnih.gov This approach has been successfully applied to several classes of nucleic acids, surmounting the significant challenge of delivering these large, hydrophilic molecules across cell membranes to their intracellular targets. bachem.comnih.gov

siRNA and Oligonucleotide Delivery to Hepatocytes in in vitro and in vivo Models

The conjugation of GalNAc to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has been extensively validated in preclinical models, demonstrating a dramatic increase in potency and duration of action compared to their unconjugated counterparts. bachem.comoup.com The binding of a GalNAc-siRNA conjugate to the ASGPR on hepatocytes triggers its internalization into endosomes. nih.govnih.gov As the endosome acidifies, the conjugate is released from the receptor, which is then recycled back to the cell surface. ahajournals.orgoup.com The siRNA is subsequently released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. nih.gov

Research shows that a trivalent, or triantennary, arrangement of GalNAc moieties provides a significantly higher affinity for the ASGPR compared to monovalent or divalent structures, a principle that underpins the success of many clinical candidates. bachem.com In animal models, subcutaneously administered GalNAc-siRNA conjugates achieve robust, dose-dependent, and sustained silencing of target genes in the liver for months. oup.com Studies have shown that this targeted delivery enhances the concentration of the oligonucleotide in hepatocytes by 20- to 50-fold compared to unconjugated versions, leading to a profound improvement in therapeutic efficacy. ahajournals.org Even with a significant reduction in ASGPR expression in preclinical models, the receptor's capacity remains sufficient to internalize the conjugates effectively. researchgate.net This robust delivery system has become the preferred method for hepatocyte-specific delivery of RNAi therapeutics, largely replacing earlier lipid nanoparticle (LNP) technologies for liver targets. bachem.com

Conjugate TypeTarget GeneModelKey FindingReference
GalNAc-siRNATTR & APOBMouseEffective knockdown of liver mRNA. nih.gov
GalNAc-ASOMultipleRodent10-fold increase in potency for hepatocyte targets compared to unconjugated ASO. bachem.com
GalNAc-siRNAALAS1HumanPhase I trial showed significant lowering of target biomarkers. nih.gov
GalNAc-siRNAFVIIMouse>95% silencing of Factor VII in hepatocytes.

Peptide Nucleic Acid (PNA) Conjugates in Gene Modulation Research

Peptide nucleic acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)-glycine backbone, which confers high stability against enzymatic degradation and strong binding affinity to complementary DNA and RNA. nih.gov However, their therapeutic application has been hampered by poor cell permeability. nih.gov To overcome this, researchers have explored the conjugation of GalNAc to PNAs to facilitate targeted delivery to hepatocytes. nih.govnih.gov

In one study, PNAs targeting microRNA-122 (miR-122), which is highly expressed in the liver, were conjugated with a tris-N-acetylgalactosamine (tGalNAc) moiety. nih.gov When administered to mice, the tGalNAc-PNA conjugate demonstrated effective modulation of miR-122 and its downstream gene targets in liver tissue. nih.gov Another research effort compared different architectures for attaching GalNAc to PNAs. nih.gov They synthesized a PNA with a branched, triantennary GalNAc at its N-terminus and another with monomeric GalNAc moieties sequentially integrated into the PNA backbone. nih.gov In in vitro studies using HepG2 cells (which express ASGPR), the sequential conjugate showed approximately 13-fold more efficient cellular uptake compared to the branched conjugate, highlighting that the specific architecture of the conjugate is critical for optimal receptor recognition and internalization. nih.gov These findings underscore the potential of GalNAc-PNA conjugates as a viable therapeutic strategy for modulating gene expression in the liver. nih.gov

Small Molecule Therapeutic Agent Delivery in Experimental Disease Models

The principles of GalNAc-mediated targeting have been extended to the delivery of small molecule drugs, particularly in oncology. A significant challenge with many chemotherapeutic agents is their poor water solubility and nonspecific distribution, which leads to systemic toxicity. nih.gov Creating conjugates with a hydrophilic polymer backbone like dextran (B179266) can improve solubility and pharmacokinetic profiles. nih.govtandfonline.com

Research has focused on conjugating the anticancer drug docetaxel (B913) to dextran. In one approach, docetaxel and docosahexaenoic acid (DHA), which can act synergistically, were covalently attached to a 100 kDa dextran polymer. nih.govnih.gov The resulting dextran-DHA-DTX conjugate self-assembled into nanoparticles and showed enhanced water solubility. nih.govtandfonline.com In mouse xenograft models of breast cancer, this dual-drug conjugate demonstrated superior antitumor efficacy compared to the parent drug, selectively accumulating in tumor tissue and, in some cases, completely eradicating tumors without significant side effects. nih.govnih.gov

Further refining this concept for liver cancer, researchers have developed low molecular weight conjugates of docetaxel directly with GalNAc ligands. researchgate.net These glycoconjugates exhibited a high affinity for the ASGPR and selective toxicity against liver cancer cells that express the receptor. researchgate.net This approach combines the targeting specificity of GalNAc with the therapeutic potency of established small molecules.

ConjugatePayloadBackboneDisease ModelKey FindingReference
Dextran-DHA-DTXDocetaxel, DHADextran (100 kDa)Breast Cancer (MCF-7, 4T1 xenografts)Selectively accumulated in tumors and showed superior antitumor activity compared to free docetaxel. nih.govnih.gov
Tri-GalNAc-DocetaxelDocetaxelTrivalent GalNAcHepatocellular CarcinomaHigh affinity for ASGPR and selective toxicity against hepatoma cells. researchgate.net

Advanced Therapeutic Concepts

The versatility of N-acetylgalactosamine conjugates is enabling the development of novel therapeutic platforms that go beyond conventional drug delivery, including systems for targeted protein degradation and immunomodulation.

Targeted Extracellular Protein Degradation Systems

Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. While initial technologies like PROTACs (PROteolysis TArgeting Chimeras) focused on intracellular proteins, new strategies are being developed to degrade extracellular and membrane-bound proteins. One such technology is the LYTAC (LYsosome-TArgeting Chimera) platform.

A LYTAC is a bifunctional molecule that binds to both a target protein on the cell surface and a lysosome-targeting receptor. This induced proximity results in the formation of a ternary complex that is internalized via endocytosis and trafficked to the lysosome for degradation. To achieve liver-specific degradation, researchers have developed GalNAc-LYTACs. These conjugates use a GalNAc ligand to engage the ASGPR on hepatocytes, thereby directing the entire LYTAC-protein complex for lysosomal destruction within the liver cell. This approach effectively hijacks the natural clearance pathway of the ASGPR to eliminate specific pathogenic proteins from circulation or from the surface of liver cells.

Immunomodulatory Conjugates in Animal Studies

The targeted delivery of immunomodulatory agents to specific cells can enhance desired immune responses while minimizing systemic side effects. Researchers have begun to explore GalNAc conjugates for this purpose, particularly for modulating immune responses in the liver.

In one study, an antigen (ovalbumin) was conjugated to a water-soluble polymer functionalized with N-acetylgalactosamine side chains (pGal-OVA). nih.gov This modification was designed to mimic the glycated structures on apoptotic cells, which are recognized by scavenger receptors on hepatocytes, including the ASGPR. nih.gov The pGal-OVA conjugate significantly enhanced the cross-presentation of the antigen by primary hepatocytes compared to the unmodified antigen. nih.gov This enhanced presentation in the liver, a site known for inducing immune tolerance, suggests that such conjugates could be used to develop antigen-specific tolerogenic therapies for autoimmune diseases. nih.gov

Other research has focused on conjugating Toll-like receptor (TLR) agonists, which are potent immune activators, to targeting moieties. While not always involving dextran or GalNAc directly, the concept of a Toll-like Receptor Agonist Antibody Conjugate (TRAAC) demonstrates the principle. tallactherapeutics.com In this system, a TLR9 agonist is attached to an antibody that targets a specific cell type, enabling localized immune activation. tallactherapeutics.com This strategy could be adapted using a GalNAc-dextran backbone to deliver TLR agonists specifically to hepatocytes or other liver-resident immune cells, offering a new avenue for treating liver diseases or cancers.

Diagnostic and Imaging Probe Development in Research Settings

The conjugation of N-acetylgalactosamine (GalNAc) to a dextran backbone creates a powerful platform for the development of diagnostic and imaging probes, primarily for targeting the asialoglycoprotein receptor (ASGPR) in preclinical research. nih.govnih.gov The high density of ASGPR on hepatocytes makes it an exceptional target for liver-specific imaging. nih.gov In this conjugate system, the GalNAc moiety functions as the targeting ligand that binds with high affinity to the ASGPR, while the dextran polymer serves as a versatile, water-soluble carrier. nih.govnih.gov This dextran scaffold can be readily conjugated to various imaging agents, including fluorescent dyes and radionuclides for positron emission tomography (PET). nih.gov

Research in this area focuses on leveraging these conjugates to visualize and quantify physiological and pathological processes in the liver. For instance, the expression level of ASGPR is known to be altered in various liver diseases, including hepatic fibrosis and hepatocellular carcinoma. nih.govnih.gov Therefore, probes that can specifically bind to and report on the density of ASGPR are invaluable research tools for studying disease progression and assessing liver function in animal models. nih.gov

Fluorescently labeled GalNAc-based probes have been developed to visually assess ligand binding and map the distribution of ASGPR on liver cells using advanced techniques like super-resolution imaging. nih.gov While some studies use smaller, multivalent GalNAc structures like TriGalNAc for this purpose, the principle extends directly to using dextran as a larger scaffold to potentially carry a higher payload of imaging agents. nih.gov

In the realm of nuclear imaging, PET probes incorporating a galactose derivative have been successfully used in mouse models of hepatic fibrosis to quantify the reduction in ASGPR expression. nih.gov These studies demonstrated significantly lower probe accumulation in fibrotic livers compared to healthy livers, highlighting the diagnostic potential of ASGPR-targeted imaging. nih.gov The pharmacokinetic profile of the imaging agent was also altered in the disease model, showing prolonged systemic circulation. nih.gov

Another sophisticated application of this targeting strategy is the development of clearing agents for multi-step radioimmunotherapy and imaging. nih.govacs.orgnih.gov In this approach, a GalNAc-functionalized molecule is used to capture circulating tumor-targeting antibodies and redirect them to the liver for metabolism and clearance. nih.govnih.gov This enhances the imaging contrast by reducing background radiation in non-target tissues. nih.gov Studies using N-acetylgalactosamino dendrons, which are structurally well-defined branched polymers similar in concept to dextran carriers, have demonstrated the effectiveness of this method in preclinical models, achieving a two-fold increase in liver uptake of the targeted antibody construct. nih.govacs.org

The research findings in the development of these imaging probes are detailed in the table below.

Interactive Data Table: Research Findings on GalNAc-Targeted Imaging Probes

Probe/Conjugate Type Imaging Modality Research Focus/Target Model System Key Research Findings Citation
4-(18)F-fluoro-N-(6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)benzamide ((18)F-FBHGal)PET ImagingQuantification of ASGPR expression in liver disease.Hepatic fibrosis mouse model, HepG2 cells.Accumulation of the probe was significantly decreased in fibrotic liver compared to normal liver. A fluorescent version (GalH-FITC) showed a linear correlation with the amount of ASGPR. nih.gov
TriGalNAc-based Fluorescent ProbeSuper-Resolution ImagingVisualization of ASGPR distribution and ligand binding dynamics on cell membranes.L-02 cells.The probe specifically binds to ASGPR, allowing for visualization of receptor distribution. Useful for studying ASGPR-mediated endocytosis. nih.gov
Biotin-connected Glycodendrons with α-thio-N-acetylgalactosamine unitsRadioisotope BiodistributionDevelopment of clearing agents to enhance imaging contrast in multi-step protocols.Mice.Glycodendrons and a dextran-biotin conjugate enhanced the blood clearance of a model antibody-streptavidin fusion protein and doubled its uptake in the liver. nih.govacs.orgnih.gov
Dextran-Cy7Fluorescence ImagingEvaluation of cellular uptake and tumor accumulation of a dextran-based drug delivery system.MCF-7 xenografted mice.The fluorescently labeled dextran conjugate demonstrated significant accumulation in tumor tissues, confirming the utility of dextran as a carrier for targeted delivery and imaging. nih.gov

Analytical and Biophysical Characterization of N Acetylgalactosamine Dextran Conjugates in Academic Research

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of a dextran-based conjugate, the successful attachment of N-acetylgalactosamine can be confirmed by the appearance of specific proton signals corresponding to the GalNAc residue. While the complex and overlapping signals of the dextran (B179266) backbone protons typically dominate the spectrum in the 3.3-4.2 ppm region, the anomeric proton of the GalNAc sugar and the methyl protons of the acetyl group provide distinct, identifiable peaks. rsc.org For instance, the N-acetyl protons of GalNAc typically appear as a sharp singlet around 2.0 ppm. nih.gov The anomeric proton of the GalNAc residue, depending on its linkage and configuration (α or β), will also present a characteristic signal.

¹³C NMR spectroscopy provides further structural confirmation. nih.gov The carbon spectrum of dextran is well-characterized, and the conjugation of GalNAc introduces new signals corresponding to the carbons of the sugar and the acetyl group. nih.gov The chemical shifts of the carbon atoms at the point of conjugation will also be altered, providing direct evidence of the covalent bond formation.

Table 1: Representative ¹H NMR Chemical Shifts for N-Acetylgalactosamine and Dextran Moieties Note: This table presents typical chemical shift ranges. Actual values for a specific conjugate may vary depending on the solvent, temperature, and the specific linkage chemistry.

MoietyProtonTypical Chemical Shift (ppm)
N-AcetylgalactosamineAcetyl (CH₃)~2.0
N-AcetylgalactosamineAnomeric (H-1)4.5 - 5.5
DextranBackbone (H-2 to H-6)3.3 - 4.2
DextranAnomeric (H-1)~4.9

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to confirm the presence of key functional groups within the N-acetylgalactosamine-dextran conjugate, thereby verifying the successful conjugation. The FTIR spectrum provides a molecular fingerprint of the sample, with characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The spectrum of a successfully synthesized conjugate will exhibit characteristic peaks from both the dextran and the N-acetylgalactosamine components. Dextran itself shows a broad, strong absorption band in the region of 3600-3200 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. researchgate.net The C-H stretching vibrations are typically observed around 2920 cm⁻¹. hmdb.ca

The incorporation of N-acetylgalactosamine introduces new absorption bands. A key indicator is the amide I band, typically appearing around 1650-1640 cm⁻¹, which arises from the C=O stretching vibration of the acetyl group. The amide II band, resulting from N-H bending and C-N stretching, is usually found around 1560-1540 cm⁻¹. The presence of these amide bands in the spectrum of the purified conjugate, which are absent in the spectrum of the parent dextran, provides strong evidence of successful conjugation.

Table 2: Key FTIR Absorption Bands for Dextran and N-Acetylgalactosamine Moieties Note: The exact wavenumber can vary based on the specific molecular environment and intermolecular interactions.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Component
O-HStretching3600 - 3200Dextran
C-HStretching~2920Dextran
C=O (Amide I)Stretching1650 - 1640N-acetylgalactosamine
N-H (Amide II)Bending1560 - 1540N-acetylgalactosamine
C-O-CStretching1150 - 1000Dextran

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic techniques are crucial for determining the molecular weight, purity, and compositional integrity of N-acetylgalactosamine-dextran conjugates.

High-Performance Size-Exclusion Chromatography (HPSEC) for Molecular Weight and Purity Assessment

High-Performance Size-Exclusion Chromatography (HPSEC) is a powerful technique for determining the molecular weight distribution and assessing the purity of N-acetylgalactosamine-dextran conjugates. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer retention time.

In the analysis of these conjugates, HPSEC is used to confirm the increase in molecular weight following the attachment of GalNAc to the dextran polymer. The elution profile of the conjugate will show a shift to a shorter retention time (higher molecular weight) compared to the unconjugated dextran. nih.gov The polydispersity of the conjugate, which is a measure of the breadth of the molecular weight distribution, can also be determined from the HPSEC data. A narrow, monomodal peak is indicative of a relatively homogenous product. The presence of a peak corresponding to the unconjugated dextran or other low molecular weight impurities would indicate an incomplete reaction or impure product. Dextrans themselves are available in a range of molecular weights, and the starting material's characteristics will influence the final conjugate's profile. thermofisher.comthermofisher.com

Mass Spectrometry-Based Characterization (LC-MS, MALDI-TOF-MS) for Compositional Analysis

Mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS) or utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), are employed for the detailed compositional analysis of N-acetylgalactosamine-dextran conjugates. These methods provide precise mass information, which can be used to confirm the identity of the conjugate and to determine the degree of substitution (the number of GalNAc units per dextran chain).

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique can separate the conjugate from any unreacted starting materials or byproducts before mass analysis. researchgate.net

Morphological and Structural Analysis

The morphological and higher-order structural characteristics of N-acetylgalactosamine-dextran conjugates, particularly when they self-assemble into nanoparticles or are formulated for specific delivery applications, are critical to their function. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are used to visualize the size, shape, and surface topology of these conjugates.

Transmission electron microscopy, on the other hand, provides information about the internal structure of the material. TEM images of dextran-based conjugates formulated as nanoparticles have shown spherical shapes. researchgate.net This technique is invaluable for determining the size and size distribution of nanoparticles and for observing any internal structural features.

Atomic force microscopy is a powerful tool for imaging the surface of materials at the nanoscale and can be performed in both air and liquid environments. researchgate.netnih.gov AFM can provide three-dimensional topographical images of individual conjugate molecules or their assemblies. rsc.org This allows for the direct visualization of their shape and surface features, which can be influenced by the conjugation of N-acetylgalactosamine. For example, AFM has been used to study the sheet-like, branched microstructure of certain dextrans. rsc.org

Electron Microscopy Techniques for Nanoparticle Characterization

Electron microscopy, with its ability to achieve nanometer-scale resolution, is an indispensable tool for the characterization of N-acetylgalactosamine-dextran nanoparticles. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to gain a comprehensive understanding of the conjugate's physical attributes.

Transmission Electron Microscopy (TEM) , on the other hand, offers insights into the internal structure and size distribution of the nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing a two-dimensional projection of the sample. This technique is crucial for determining the precise size and shape of individual this compound nanoparticles. Research has shown that dextran-based nanoparticles often appear as small, spherical particles under TEM. The high resolution of TEM allows for the detailed measurement of particle diameters and the assessment of their uniformity, which are critical parameters for their biological function. While some studies have reported challenges in visualizing the "skein-like" hydrogel structure of dextran nanoparticles with traditional SEM, TEM has been successfully used to visualize their morphology. nih.gov

Interactive Table: Electron Microscopy Findings for Dextran-Based Nanoparticles

TechniqueObservationSignificance
SEM Surface morphology, particle shape, and size distribution. Can reveal surface cracks or smoothness.Provides information on the external features and potential aggregation of nanoparticles.
TEM Internal structure, size, and shape of individual nanoparticles. Can show spherical morphology.Crucial for determining the precise dimensions and internal organization of the conjugates.

Functional Characterization in In Vitro and In Vivo Models

The therapeutic efficacy of N-acetylgalactosamine-dextran conjugates is fundamentally linked to their ability to specifically interact with target receptors, undergo cellular internalization, and elicit a desired biological response. A suite of in vitro and in vivo functional assays are therefore essential to validate their potential.

Ligand Binding Assays and Receptor Affinity Determinations

The targeted delivery of N-acetylgalactosamine-dextran conjugates to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on the surface of these cells. nih.govacs.org Ligand binding assays are therefore critical for quantifying the affinity and specificity of this interaction.

The ASGPR recognizes and binds terminal N-acetylgalactosamine (GalNAc) and galactose residues. nih.gov Notably, GalNAc exhibits a significantly higher binding affinity to the ASGPR compared to galactose. nih.govresearchgate.net The affinity of these interactions is often determined using techniques like surface plasmon resonance (SPR). SPR studies have demonstrated that the valency of the GalNAc ligand plays a crucial role in receptor binding. Multivalent displays of GalNAc, such as triantennary structures, lead to a dramatic increase in binding affinity, a phenomenon known as the "cluster effect" or avidity. acs.orgpublichealthtoxicology.com Dissociation constants (Kd) for monovalent GalNAc ligands are typically in the micromolar (µM) to millimolar (mM) range, whereas trivalent GalNAc conjugates can achieve nanomolar (nM) affinity. publichealthtoxicology.comnih.gov

Research has shown that the spatial arrangement and the length of the linker connecting the GalNAc moieties to the dextran backbone also influence binding affinity. publichealthtoxicology.com Competition binding assays, where the conjugate's ability to displace a known radiolabeled or fluorescently-labeled ligand from the ASGPR is measured, are also commonly employed to determine the inhibitory concentration (IC50) and subsequently calculate the binding affinity.

Interactive Table: ASGPR Binding Affinities of GalNAc Ligands

Ligand ValencyTypical Dissociation Constant (Kd)Reference
MonovalentµM to mM range nih.gov
BivalentnM range publichealthtoxicology.com
TrivalentnM range publichealthtoxicology.com

Cellular Uptake and Internalization Studies via Flow Cytometry and Microscopy

Following binding to the ASGPR, N-acetylgalactosamine-dextran conjugates are internalized into hepatocytes via receptor-mediated endocytosis. nih.gov To investigate and quantify this cellular uptake, researchers utilize techniques such as flow cytometry and fluorescence microscopy.

For these studies, the dextran conjugate is typically labeled with a fluorescent dye. Cells expressing the ASGPR, such as the human hepatoma cell line HepG2, are incubated with the fluorescently labeled conjugate. Flow cytometry can then be used to quantify the percentage of cells that have taken up the conjugate and the mean fluorescence intensity, which corresponds to the amount of internalized conjugate per cell. researchgate.netdovepress.com This method allows for high-throughput analysis and provides quantitative data on the efficiency of cellular uptake. Time-course and concentration-dependent uptake studies can be performed to understand the kinetics of the internalization process. dovepress.com

Fluorescence microscopy , including confocal microscopy, provides a visual confirmation of cellular uptake and reveals the subcellular localization of the internalized conjugates. researchgate.netdovepress.comnih.gov By co-staining with fluorescent markers for specific organelles, such as lysosomes (e.g., LysoTracker), it is possible to track the intracellular trafficking pathway of the N-acetylgalactosamine-dextran conjugates. nih.gov These studies often show the accumulation of the conjugates in endosomal and lysosomal compartments following internalization. nih.gov Intravital microscopy can even be used to observe the cellular uptake of fluorescently labeled glycoconjugates in the liver of living animals in real-time. nih.govnih.gov

Gene Expression and Protein Level Quantification in Experimental Systems

The ultimate goal of many targeted drug delivery systems is to modulate the expression of specific genes or the levels of certain proteins within the target cells. To assess the biological activity of N-acetylgalactosamine-dextran conjugates carrying a therapeutic payload (e.g., a small molecule drug, siRNA, or antisense oligonucleotide), researchers quantify changes in gene expression and protein levels.

Gene expression analysis is commonly performed using quantitative reverse transcription polymerase chain reaction (qRT-PCR). This technique allows for the sensitive and specific measurement of messenger RNA (mRNA) levels of a target gene. For instance, if the dextran conjugate is designed to deliver a therapeutic that upregulates or downregulates a particular gene, qRT-PCR can be used to quantify this change in expression in treated cells compared to control cells.

Protein level quantification can be achieved through various methods, including Western blotting and enzyme-linked immunosorbent assay (ELISA). Western blotting allows for the detection and relative quantification of specific proteins from cell lysates. This technique is useful for confirming that changes in gene expression translate to corresponding changes at the protein level. ELISA is a highly sensitive and quantitative method for measuring the concentration of a specific protein in a sample, such as cell culture supernatant or tissue homogenates. Studies have shown that the delivery of therapeutic agents using dextran-based conjugates can lead to a reduction in the levels of target proteins. nih.gov The impact of these conjugates on cellular processes can also be inferred by measuring the activity of specific enzymes or the levels of biomarkers associated with a particular disease state. nih.gov

Conceptual and Methodological Considerations in Conjugate Design for Research Applications

Impact of Molecular Weight and Conjugation Ratio on Biodistribution in Animal Models

The biodistribution of a GalNAc-dextran conjugate—its accumulation in and clearance from various organs—is significantly influenced by its molecular weight (MW) and the conjugation ratio (the number of GalNAc ligands per dextran (B179266) chain). nih.govnih.gov These parameters control the conjugate's pharmacokinetics, including its circulation half-life and uptake by the reticuloendothelial system (RES), which comprises phagocytic cells in the liver, spleen, and bone marrow. researchgate.net

Molecular Weight: The MW of the dextran polymer backbone is a key determinant of renal clearance.

Low MW Conjugates (<40 kDa): Smaller conjugates are more rapidly cleared by the kidneys, leading to a shorter circulation time and potentially reduced accumulation in the target tissue. nih.gov

High MW Conjugates (>80 kDa): Larger conjugates evade rapid renal filtration, resulting in a longer circulation half-life. nih.gov This prolonged circulation can increase the probability of the conjugate reaching its target tissue. However, very large particles (>200 kDa) may exhibit increased uptake by the RES, particularly in the liver and spleen, which can lead to off-target accumulation. researchgate.net Studies with dextran-based drug conjugates have shown that a MW greater than 80 kDa can lead to better therapeutic outcomes due to enhanced tumor accumulation. nih.gov

Conjugation Ratio: The density of GalNAc ligands on the dextran backbone affects the avidity of the conjugate for the asialoglycoprotein receptor (ASGPR) on hepatocytes. A higher conjugation ratio can lead to more efficient binding and internalization by target cells. However, increasing the number of conjugated molecules (both GalNAc and payload) can also alter the physicochemical properties of the conjugate, potentially increasing its hydrophobicity and aggregation tendency. This can, in turn, affect its pharmacokinetic profile and lead to increased non-specific uptake. youtube.com For antibody-drug conjugates, a higher drug-to-antibody ratio (DAR) has been shown to sometimes negatively impact biodistribution and clearance. researchgate.net A balance must be struck to maximize target-specific uptake while maintaining favorable pharmacokinetic properties.

A study evaluating a dextran-docetaxel conjugate in mice demonstrated significantly higher accumulation of the drug in the tumor compared to the parent drug, with lower levels in normal tissues like the heart, liver, and kidneys. nih.gov This preferential biodistribution highlights the advantage of using a dextran carrier to improve the therapeutic index. nih.gov

Table 2: Representative Biodistribution of a Dextran-Drug Conjugate vs. Parent Drug in Mice

Data shows drug concentration (μg/g of tissue) at 24 hours post-injection. (Adapted from nih.gov)

TissueParent Drug Concentration (μg/g)Dextran-Drug Conjugate Concentration (μg/g)
Tumor1.815.2
Heart2.50.9
Liver4.12.8
Spleen1.91.1
Kidney3.21.5

Strategies for Minimizing Off-Target Interactions in Research Constructs

Off-target interactions, where the conjugate binds to unintended cells or proteins, can lead to reduced efficacy and potential toxicity. nih.gov Minimizing these interactions is crucial for developing selective and effective research tools.

Several strategies can be employed to reduce non-specific binding and off-target effects:

Rational Ligand Design: The affinity and specificity of the GalNAc ligand for the ASGPR are paramount. While GalNAc provides strong targeting to hepatocytes, modifications to the ligand cluster or its presentation can fine-tune binding avidity. nih.gov For siRNA conjugates, seed-mediated off-target effects can be a source of toxicity. nih.gov Thermally destabilizing the seed region of the siRNA antisense strand is a feasible strategy to reduce such off-target binding without compromising on-target activity. nih.gov

Antifouling Polymer Coatings: Incorporating hydrophilic and neutrally charged polymers, such as polyethylene (B3416737) glycol (PEG), can create a hydration layer around the conjugate. nih.gov This "stealth" coating sterically hinders non-specific interactions with proteins and cells, reducing uptake by the RES and prolonging circulation time. nih.gov This approach has been shown to significantly decrease non-specific binding of nanoparticles to macrophages. nih.gov

Clearing Agents in Pretargeting: In some research applications, a two-step "pretargeting" approach is used, where the conjugate is administered first, followed by a second, smaller molecule carrying the payload. nih.gov To reduce off-target effects from the unbound conjugate circulating in the blood, a "clearing agent" can be administered. These agents are designed to bind to the circulating conjugate and facilitate its rapid excretion. Dextran-based clearing agents have been used for this purpose, although they can sometimes lead to accumulation in other organs like the lungs. nih.gov

Computational Screening: In silico methods can predict potential off-target interactions for a given conjugate structure. frontiersin.org By screening against a large database of proteins, researchers can identify potential off-target liabilities early in the design phase and modify the conjugate to avoid them. frontiersin.orgpatsnap.com

Table 3: Strategies to Reduce Off-Target Interactions

StrategyMechanism of ActionPrimary Goal
Ligand OptimizationModifying ligand structure or cluster presentation to enhance specificity for the target receptor. nih.govIncrease target binding affinity; decrease binding to other receptors.
PEGylationCreates a hydrophilic shield that sterically blocks non-specific protein adsorption and cellular uptake. nih.govReduce RES uptake and prolong circulation half-life.
Use of Clearing AgentsBinds to unbound circulating conjugate to promote rapid clearance from the bloodstream. nih.govDecrease background signal and off-target tissue exposure. nih.gov
Computational PredictionUses algorithms to predict binding of the conjugate to a wide range of unintended biological targets. frontiersin.orgProactively identify and redesign conjugates to avoid safety liabilities.

Homogeneity and Reproducibility in Conjugate Synthesis for Translational Research

For research to be translatable, the synthesized conjugates must be well-characterized, homogeneous, and reproducible from batch to batch. researchgate.net Heterogeneous mixtures, with variations in the number of attached payloads and ligands (conjugation ratio) and the sites of conjugation, can lead to unpredictable pharmacokinetic and pharmacodynamic behavior, complicating the interpretation of research data. researchgate.net

The traditional conjugation methods often result in a mixture of species with different drug-to-carrier ratios. This heterogeneity is a significant challenge. A homogeneous conjugate preparation offers increased predictability and reproducibility. researchgate.net

Key considerations for achieving homogeneity include:

Defined Molecular Weight of Dextran: Starting with a dextran polymer that has a narrow molecular weight distribution is the first step toward a more homogeneous final product.

Site-Specific Conjugation: Developing chemical strategies that allow for the attachment of the payload and ligand to specific, predefined sites on the dextran backbone is crucial. This contrasts with random conjugation to the multiple hydroxyl groups on the glucose units of dextran.

Control over Conjugation Ratio: The synthesis method must allow for precise control over the number of molecules attached to each dextran chain.

Strategies to improve homogeneity, often adapted from the field of antibody-drug conjugates, include glycan remodeling, where the inherent N-glycans on antibodies are used as a handle for site-specific conjugation. researchgate.net While dextran lacks such specific sites, the principles of enzymatic and metabolic strategies to introduce unique chemical handles could be adapted. For example, metabolic modification strategies could potentially be used to incorporate reactive groups into the dextran structure during its biosynthesis, providing specific sites for subsequent conjugation. researchgate.net Achieving homogeneity in dextran-based conjugates remains a key challenge, but it is essential for robust, reproducible research and any future clinical development. researchgate.net

Table 4: Comparison of Conjugation Synthesis Approaches

Synthesis StrategyDescriptionImpact on HomogeneityPotential Challenges
Random Chemical ConjugationReacting functional groups on the payload/ligand with hydroxyl groups on the dextran backbone, often after activation (e.g., cyanogen (B1215507) bromide).Low (results in heterogeneous mixture).Poor control over conjugation site and ratio; batch-to-batch variability.
Oxidative CleavagePeriodate oxidation of cis-diols in glucose units to create reactive aldehyde groups for conjugation. researchgate.netModerate (offers more control than random methods but can still have variability).Potential for polymer cross-linking; may alter polymer structure.
Enzymatic LigationUsing enzymes to attach payloads to specific, enzymatically-introduced handles on the polymer. researchgate.netHigh (allows for site-specific conjugation).Requires development of specific enzyme-substrate systems for dextran; scalability.
Metabolic ModificationIntroducing modified monosaccharides during dextran biosynthesis to create specific conjugation sites. researchgate.netHigh (can produce highly uniform conjugates).Complex biosynthetic pathway modification; may affect polymer properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-acetylgalactosamine-dextran conjugates, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves reductive amination or enzymatic methods. For reductive amination, dextran is oxidized to introduce aldehyde groups, followed by conjugation with N-acetylgalactosamine (GalNAc) via Schiff base formation and stabilization with sodium cyanoborohydride. Enzymatic approaches, such as using β1,4-galactosyltransferases, enable site-specific attachment . Efficiency is monitored via size-exclusion chromatography (SEC) or UV-Vis spectroscopy to quantify unreacted GalNAc. Dextran ladders (e.g., from glycan analysis studies) serve as reference standards for molecular weight validation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of N-acetylgalactosamine-dextran conjugates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming glycosidic bond formation and stereoselectivity. For fluorinated analogs, ¹⁹F-NMR provides additional resolution . Mass spectrometry (MALDI-TOF or ESI-MS) quantifies conjugate molecular weight and purity. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves glycan heterogeneity, while FT-IR verifies functional groups (e.g., acetyl and hydroxyl peaks) .

Q. How can researchers quantify N-acetylgalactosamine incorporation into dextran conjugates in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances sensitivity. Internal standardization using isotopically labeled analogs (e.g., ¹³C-GalNAc) corrects matrix effects. Enzymatic assays with galactose oxidase or fluorophore-labeled lectins (e.g., soybean agglutinin) provide functional quantification of exposed GalNAc residues .

Advanced Research Questions

Q. How can contradictory data in ligand binding assays (e.g., galectin-3 affinity) for N-acetylgalactosamine-dextran conjugates be resolved?

  • Methodological Answer : Discrepancies may arise from conjugate valency, spatial arrangement, or assay conditions. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with surface plasmon resonance (SPR) kinetics data. Validate structural consistency via small-angle X-ray scattering (SAXS) to assess conjugate conformation. Control for pH and ionic strength, as GalNAc binding to lectins is pH-sensitive .

Q. What strategies optimize the stereoselective synthesis of N-acetylgalactosamine-dextran conjugates to minimize byproducts?

  • Methodological Answer : Employ thioglycoside precursors to enhance stereocontrol during conjugation. Fluorinated intermediates (e.g., 3-fluoro-GalNAc) stabilize transition states, improving regioselectivity . Kinetic monitoring via real-time NMR or inline FT-IR helps terminate reactions at optimal conversion points. Adjust solvent polarity (e.g., DMF/water mixtures) to favor equatorial over axial glycosidic bond formation .

Q. How do variations in dextran molecular weight impact the biological activity of N-acetylgalactosamine-dextran conjugates in cellular uptake studies?

  • Methodological Answer : Lower molecular weight dextrans (10–40 kDa) enhance endosomal escape but reduce serum stability. Use size-fractionated dextrans and compare cellular uptake via flow cytometry with fluorescent tagging (e.g., FITC). Correlate with confocal microscopy to track subcellular localization. Higher molecular weight conjugates (>70 kDa) may exhibit prolonged circulation but reduced receptor-mediated internalization .

Q. What experimental controls are critical when assessing the stability of N-acetylgalactosamine-dextran conjugates under physiological conditions?

  • Methodological Answer : Include (1) free GalNAc as a degradation control, (2) dextran-only samples to track backbone hydrolysis, and (3) protease/amylase inhibitors in serum-containing buffers. Accelerated stability studies (e.g., 37°C, pH 7.4) paired with SEC-HPLC detect aggregation or cleavage. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Data Contradiction and Troubleshooting

Q. Why might N-acetylgalactosamine-dextran conjugates exhibit inconsistent lectin-binding profiles across replicate experiments?

  • Methodological Answer : Variability often stems from batch-to-batch differences in GalNAc valency. Use lectin microarray screening to compare binding across batches. Validate conjugate uniformity via asymmetric flow field-flow fractionation (AF4) coupled with multi-angle light scattering (MALS). Ensure lectin activity is standardized using reference glycoproteins (e.g., asialofetuin) .

Q. How can researchers address low yield in enzymatic synthesis of N-acetylgalactosamine-dextran conjugates?

  • Methodological Answer : Optimize enzyme-to-substrate ratio and reaction time. For β1,4-galactosyltransferases, supplement with Mn²⁺ cofactors and UDP-GalNAc donors. Use organic co-solvents (e.g., 20% DMSO) to enhance substrate solubility without denaturing enzymes. Monitor reaction progress via thin-layer chromatography (TLC) with ceric ammonium molybdate staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.